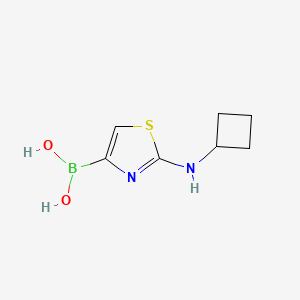
2-(Cyclobutylamino)thiazole-4-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclobutylamino)thiazole-4-boronic acid is a boronic acid derivative with the molecular formula C7H11BN2O2S and a molecular weight of 198.05 g/mol . This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclobutylamino)thiazole-4-boronic acid typically involves the reaction of cyclobutylamine with thiazole-4-boronic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of boronic acids, including this compound, often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This method allows for efficient synthesis with high throughput and minimal reaction times .
化学反応の分析
Types of Reactions: 2-(Cyclobutylamino)thiazole-4-boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters.
Reduction: Reduction reactions can convert the boronic acid to its corresponding alcohol.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Oxidation: Boronic esters.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
2-(Cyclobutylamino)thiazole-4-boronic acid has diverse applications in scientific research:
作用機序
The mechanism of action of 2-(Cyclobutylamino)thiazole-4-boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group, forming a new Pd-C bond.
Transmetalation: The nucleophilic organic group is transferred from boron to palladium.
Reductive Elimination: The final product is formed through reductive elimination, regenerating the palladium catalyst.
類似化合物との比較
- 2-Thiazole boronic acid
- 2-Aminopyrimidine-5-boronic acid
- 2-Methylbenzothiazole-5-boronic acid
Comparison: 2-(Cyclobutylamino)thiazole-4-boronic acid is unique due to its cyclobutylamino group, which imparts distinct steric and electronic properties compared to other boronic acids. This uniqueness makes it particularly useful in specific synthetic applications where these properties are advantageous .
特性
分子式 |
C7H11BN2O2S |
|---|---|
分子量 |
198.06 g/mol |
IUPAC名 |
[2-(cyclobutylamino)-1,3-thiazol-4-yl]boronic acid |
InChI |
InChI=1S/C7H11BN2O2S/c11-8(12)6-4-13-7(10-6)9-5-2-1-3-5/h4-5,11-12H,1-3H2,(H,9,10) |
InChIキー |
VBRVHIAWWXFZDJ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CSC(=N1)NC2CCC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















